2,6-dichloro-2H-pyrazin-3-one
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Overview
Description
2,6-Dichloro-2H-pyrazin-3-one is a heterocyclic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a keto group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-2H-pyrazin-3-one typically involves the chlorination of pyrazin-3-one. One common method includes the reaction of pyrazin-3-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-2H-pyrazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto group at the 3 position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: The major products include substituted pyrazinones with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: The major products are carboxylic acids or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
2,6-Dichloro-2H-pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has explored its use in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-2H-pyrazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrazine: Similar in structure but lacks the keto group at the 3 position.
2,5-Dichloro-2H-pyrazin-3-one: Similar but with chlorine atoms at the 2 and 5 positions.
2,6-Dichloro-3-hydroxypyrazine: Similar but with a hydroxyl group instead of a keto group at the 3 position.
Uniqueness
2,6-Dichloro-2H-pyrazin-3-one is unique due to the presence of both chlorine atoms and a keto group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C4H2Cl2N2O |
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Molecular Weight |
164.97 g/mol |
IUPAC Name |
2,6-dichloro-2H-pyrazin-3-one |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1,3H |
InChI Key |
CONFUWTXFUTPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(N=C1Cl)Cl |
Origin of Product |
United States |
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